1-(Cyclohexylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid
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Overview
Description
1-(Cyclohexylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid is an organic compound that features a unique structure combining a cyclohexylcarbamoyl group with an octahydroindole carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohexylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid typically involves the reaction of cyclohexyl isocyanate with octahydroindole-2-carboxylic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve steps such as:
Formation of the intermediate: Cyclohexyl isocyanate reacts with octahydroindole-2-carboxylic acid to form an intermediate compound.
Purification: The intermediate is purified using techniques such as recrystallization or chromatography.
Final product formation: The purified intermediate undergoes further reactions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohexylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(Cyclohexylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
- Cyclohexanecarboxylic acid
- Octahydroindole-2-carboxylic acid
- Cyclohexyl isocyanate
Comparison: 1-(Cyclohexylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid is unique due to its combined structural features, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H26N2O3 |
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Molecular Weight |
294.39 g/mol |
IUPAC Name |
1-(cyclohexylcarbamoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C16H26N2O3/c19-15(20)14-10-11-6-4-5-9-13(11)18(14)16(21)17-12-7-2-1-3-8-12/h11-14H,1-10H2,(H,17,21)(H,19,20) |
InChI Key |
VYOGJLOLTXWSFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2C3CCCCC3CC2C(=O)O |
Origin of Product |
United States |
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